Magnesium nitrate hexahydrate

Catalog No.
S1507946
CAS No.
13446-18-9
M.F
H3MgNO4
M. Wt
105.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium nitrate hexahydrate

CAS Number

13446-18-9

Product Name

Magnesium nitrate hexahydrate

IUPAC Name

magnesium;dinitrate;hexahydrate

Molecular Formula

H3MgNO4

Molecular Weight

105.33 g/mol

InChI

InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

QYYOLMTYXAKEDQ-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2]

Canonical SMILES

[N+](=O)(O)[O-].O.[Mg]

The exact mass of the compound Magnesium nitrate hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O) is a highly soluble, oxidizing inorganic salt widely procured as a clean thermal precursor, a potent dehydrating agent, and a high-capacity phase change material (PCM). Unlike its anhydrous counterpart, which is extremely hygroscopic and difficult to handle at scale, the hexahydrate form offers stable storage and precise dosing for industrial applications [1]. It exhibits exceptional solubility in both water (approximately 125 g/100 mL at room temperature) and ethanol, facilitating high-dispersion wet impregnation in catalyst manufacturing . Furthermore, its specific thermal profile—melting at approximately 89 °C and decomposing cleanly into magnesium oxide and nitrogen oxides above 400 °C—makes it a critical material for halogen-free ceramic synthesis and medium-temperature thermal energy storage systems [2].

Attempting to substitute magnesium nitrate hexahydrate with other magnesium salts or alternative dehydrating agents often introduces severe process limitations. While anhydrous magnesium nitrate exists, its extreme affinity for ambient moisture leads to rapid caking, making accurate weighing and bulk handling impractical for standardized manufacturing[1]. Substituting with magnesium chloride hexahydrate (MgCl2·6H2O) as a precursor for magnesium oxide (MgO) synthesis results in the release of highly corrosive hydrochloric acid and chlorine gas during calcination, which degrades furnace equipment and leaves residual chloride ions that poison basic catalytic sites [2]. In extractive distillation for nitric acid concentration, replacing magnesium nitrate with sulfuric acid (H2SO4) drastically increases plant corrosion rates, necessitating continuous, high-cost maintenance of the distillation columns [3].

Azeotrope Breaking in Nitric Acid Concentration

In the industrial production of concentrated nitric acid, the process is inherently limited by a maximum boiling azeotrope at 68% HNO3. Using magnesium nitrate as an extractive distillation agent successfully breaks this azeotrope, allowing concentration up to 98%[1]. Compared to the traditional use of concentrated sulfuric acid (H2SO4), magnesium nitrate eliminates the severe acidic corrosion of distillation columns. Although the magnesium nitrate process requires slightly more steam, this is heavily offset by the substantial reduction in capital investment and ongoing maintenance costs associated with handling hot, concentrated sulfuric acid [2].

Evidence DimensionExtractive distillation plant maintenance and corrosion
Target Compound DataMagnesium nitrate breaks the 68% azeotrope with significantly lower equipment corrosion
Comparator Or BaselineSulfuric acid (H2SO4), which incurs high investment and maintenance costs due to severe corrosivity
Quantified DifferenceEnables >68% to 98% HNO3 concentration while offsetting slight steam increases with major reductions in capital/maintenance costs
ConditionsIndustrial extractive distillation of nitric acid beyond the 68% water azeotrope

Allows chemical manufacturers to produce highly concentrated nitric acid while extending equipment lifespan and lowering long-term capital expenditures.

Halogen-Free Thermal Decomposition for High-Purity MgO

For the synthesis of basic magnesium oxide (MgO) catalyst supports, the choice of precursor dictates both the purity of the final material and the integrity of the calcination equipment. Magnesium nitrate hexahydrate decomposes cleanly between 400 °C and 500 °C into MgO, oxygen, and nitrogen oxides (NOx), leaving no solid residues . In contrast, using magnesium chloride hexahydrate (MgCl2·6H2O) results in the emission of corrosive chlorine (Cl2) and hydrogen chloride (HCl) gases at high temperatures, and often leaves residual halide ions that poison the basic sites required for reactions like transesterification or isomerization [1].

Evidence DimensionCalcination byproducts and catalytic site purity
Target Compound DataDecomposes at 400–500 °C yielding pure MgO and volatile NOx/O2
Comparator Or BaselineMagnesium chloride hexahydrate (MgCl2·6H2O)
Quantified DifferenceEliminates corrosive Cl2/HCl emissions and prevents halide poisoning of basic catalytic sites
ConditionsThermal decomposition / calcination in air at 400–600 °C

Essential for synthesizing high-surface-area, halogen-free MgO catalyst supports without damaging expensive furnace equipment.

Volumetric Latent Heat Capacity for Thermal Energy Storage

Magnesium nitrate hexahydrate is an exceptionally dense phase change material (PCM) for medium-temperature thermal energy storage. It exhibits a melting point of approximately 89–92 °C and a high latent heat of fusion of 151–166 J/g [1]. When formulated with nucleating agents to prevent supercooling, its volumetric heat storage density reaches approximately 420 MJ/m3 [2]. Compared to organic PCMs like paraffin wax, magnesium nitrate hexahydrate provides a vastly superior volumetric energy density and higher thermal conductivity, while entirely eliminating the flammability risks associated with organic hydrocarbons [1].

Evidence DimensionVolumetric heat storage density and flammability
Target Compound Data~420 MJ/m3 volumetric heat storage density (latent heat ~151-166 J/g at 89-92 °C); non-flammable
Comparator Or BaselineOrganic paraffin PCMs
Quantified DifferenceProvides significantly higher volumetric energy density and thermal conductivity with zero flammability risk
ConditionsMedium-temperature (80–100 °C) latent heat storage systems

Makes it a highly effective, safe, and space-efficient choice for industrial waste heat recovery and building heating systems.

High-Loading Wet Impregnation via Superior Ethanol/Water Solubility

The preparation of supported MgO catalysts via wet impregnation requires a precursor capable of achieving high metal loadings in a single step. Magnesium nitrate hexahydrate is extremely soluble in water (approx. 125 g/100 mL at 20 °C) and highly soluble in ethanol . This allows for the creation of highly concentrated precursor solutions that can deeply penetrate mesoporous supports (such as niobium phosphate or alumina). In contrast, alternative precursors like magnesium carbonate (MgCO3) or magnesium hydroxide (Mg(OH)2) are practically insoluble in water and ethanol, requiring complex, multi-step precipitation or suspension methods that often result in poor active site dispersion [1].

Evidence DimensionSolubility in standard impregnation solvents (water/ethanol)
Target Compound Data>120 g/100 mL solubility in water; highly soluble in ethanol
Comparator Or BaselineMagnesium carbonate (MgCO3) / Magnesium hydroxide (Mg(OH)2)
Quantified DifferenceEnables single-step, high-concentration wet impregnation, whereas insoluble alternatives require complex suspension techniques
ConditionsAqueous or ethanolic wet impregnation of porous catalyst supports at room temperature

Streamlines the manufacturing of supported magnesia catalysts by ensuring uniform active site distribution and reducing processing steps.

Extractive Distillation of Nitric Acid

Magnesium nitrate hexahydrate is the preferred dehydrating agent for breaking the 68% nitric acid-water azeotrope. It is utilized in commercial distillation plants to produce up to 98% concentrated nitric acid, specifically chosen to replace sulfuric acid in order to drastically reduce equipment corrosion and long-term maintenance costs [1].

Synthesis of Halogen-Free MgO Catalyst Supports

Due to its clean thermal decomposition profile (yielding only MgO, O2, and NOx at 400–500 °C), it is procured as the primary precursor for synthesizing high-purity, basic magnesium oxide catalysts. It is strictly chosen over magnesium chloride to prevent halide poisoning of active sites and to protect calcination furnaces from corrosive HCl/Cl2 emissions [2].

Medium-Temperature Thermal Energy Storage (TES)

With a melting point of ~89 °C and a high volumetric heat storage density (~420 MJ/m3), it is formulated (often with nucleating agents to prevent supercooling) into phase change materials for industrial waste heat recovery and solar building heating. It is selected over organic paraffins due to its non-flammability and superior thermal conductivity [3].

High-Loading Wet Impregnation in Catalyst Manufacturing

Its exceptional solubility in both water and ethanol makes it a highly effective precursor for the wet impregnation of mesoporous supports (e.g., alumina, silica, niobium phosphate). It allows manufacturers to achieve high MgO loadings and uniform dispersion in a single step, bypassing the complex precipitation requirements of insoluble magnesium salts[4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

104.9912493 g/mol

Monoisotopic Mass

104.9912493 g/mol

Heavy Atom Count

6

UNII

V85K20LJMK

GHS Hazard Statements

Aggregated GHS information provided by 272 companies from 8 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 78 of 272 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 194 of 272 companies with hazard statement code(s):;
H272 (97.94%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer

Other CAS

13446-18-9

Dates

Last modified: 08-15-2023

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